molecular formula C17H15BrN3Na4O6P B609888 PEAQX sodium CAS No. 2102348-87-6

PEAQX sodium

Cat. No.: B609888
CAS No.: 2102348-87-6
M. Wt: 560.1588
InChI Key: SMGAGBKXHAHCGQ-VSYRWHDMSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PEAQX sodium involves several steps, starting with the preparation of the quinoxaline core. The key steps include:

    Formation of the quinoxaline ring: This is typically achieved through the condensation of an o-phenylenediamine with a dicarbonyl compound.

    Phosphonomethylation: The addition of a phosphonomethyl group to the quinoxaline core is a crucial step, often involving the use of a

Biological Activity

PEAQX sodium, specifically in its tetrasodium salt form, is a potent antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, particularly selective for the GluN2A subunit. This compound has garnered attention in pharmacological research due to its significant implications in neurological disorders, particularly those involving excitotoxicity and seizures.

PEAQX operates primarily as an NMDA receptor antagonist with an IC50 value of 8 nM, indicating its potency. It exhibits over 100-fold selectivity for the hGluN2A receptor compared to the hGluN2B receptor, making it a valuable tool in studying the role of NMDA receptors in various physiological and pathological processes .

Anticonvulsant Properties

Research has demonstrated that this compound possesses anticonvulsant properties. A study investigated its effects on seizure models in rats of different developmental stages. The findings indicated that:

  • Dose-Dependent Efficacy: PEAQX administered at doses of 5, 10, and 20 mg/kg significantly suppressed generalized tonic-clonic seizures induced by pentylenetetrazol (PTZ) across all age groups tested (12, 18, and 25 days old) .
  • Age-Related Differences: The efficacy varied with age; while higher doses effectively suppressed seizures in older rats (25 days), younger rats (12 and 18 days) exhibited a shift from generalized tonic-clonic seizures to clonic seizures, suggesting developmental differences in NMDA receptor composition and function .
Age GroupDose (mg/kg)Seizure TypeEffect
12 days5-20Generalized Tonic-ClonicSignificant suppression observed
18 days5-20Generalized Tonic-ClonicShift to clonic seizures noted
25 days20Generalized Tonic-ClonicComplete suppression

Selectivity and Binding Affinity

PEAQX's selectivity for the GluN2A subunit is crucial for its pharmacological profile. This selectivity allows for targeted research into conditions where GluN2A-mediated signaling is disrupted, such as in certain neurodegenerative diseases and epilepsy. The compound's ability to selectively inhibit this receptor subtype while sparing others provides insights into developing therapies that minimize side effects associated with broader NMDA receptor antagonism .

Case Studies

  • Developmental Impact on Anticonvulsant Action:
    A study published in Frontiers in Pharmacology explored how PEAQX's anticonvulsant action changes with postnatal development. Results indicated a maturation gradient in NMDA receptor subunit composition that influenced the efficacy of PEAQX in suppressing seizures .
  • Comparative Studies with Other Antagonists:
    Comparative studies have shown that while other NMDA antagonists exhibit broader activity across receptor subtypes, PEAQX's specific targeting of GluN2A allows for more refined therapeutic applications without the unwanted effects often seen with less selective agents .

Properties

IUPAC Name

tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN3O5P.4Na.H2O/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;;;1H2/q;4*+1;/p-4/t9-,17?;;;;;/m0...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGAGBKXHAHCGQ-VSYRWHDMSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN3Na4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PEAQX sodium
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
PEAQX sodium
Reactant of Route 3
Reactant of Route 3
PEAQX sodium
Reactant of Route 4
Reactant of Route 4
PEAQX sodium
Reactant of Route 5
PEAQX sodium
Reactant of Route 6
PEAQX sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.